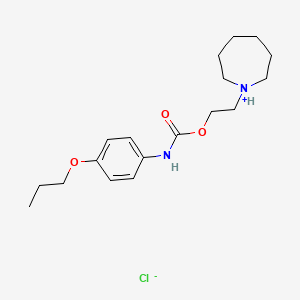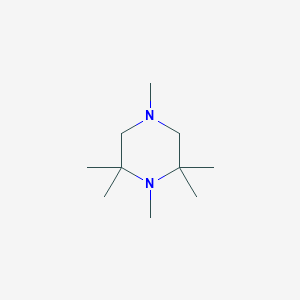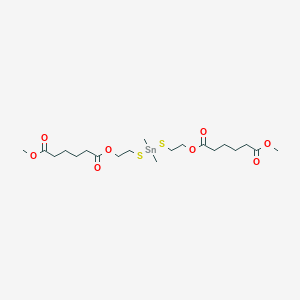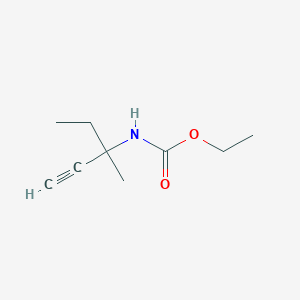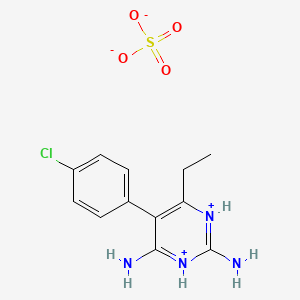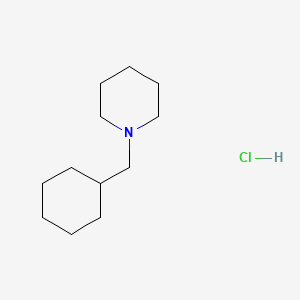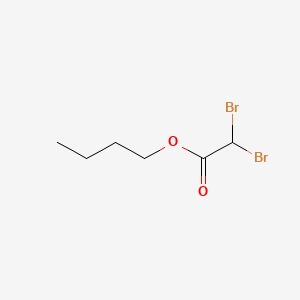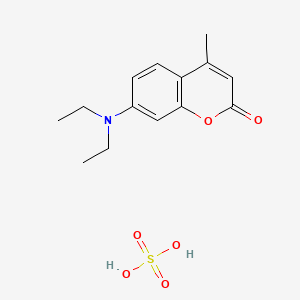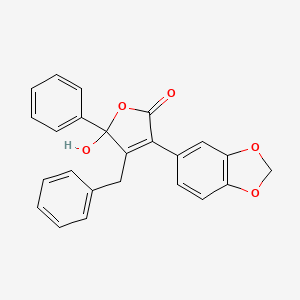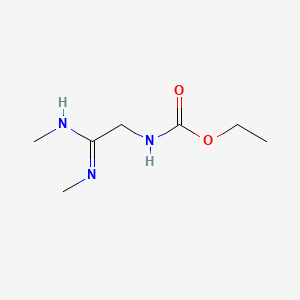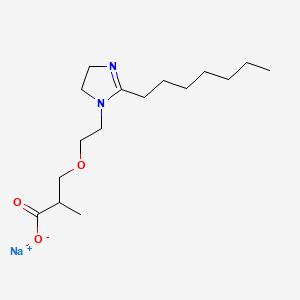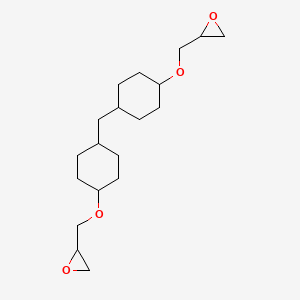
1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is a chemical compound with the molecular formula C19H32O4. It is a bis-epoxide, meaning it contains two epoxide groups, which are highly reactive and useful in various chemical reactions. This compound is often used in the production of polymers and resins due to its ability to form cross-linked networks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) can be synthesized through the reaction of 1,1’-methylenebis(4-hydroxycyclohexane) with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the epoxide groups. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of temperature and pH to optimize yield and purity. Industrial reactors equipped with cooling and heating systems are used to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide groups can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl-functionalized products.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers and resins, which are useful in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide rings.
Catalysts: Lewis acids or bases can be used to catalyze the ring-opening reactions.
Conditions: Reactions are typically carried out at room temperature to moderate temperatures (20°C to 80°C) and may require solvents such as dichloromethane or toluene.
Major Products
Hydroxyl-Functionalized Compounds: Resulting from the ring-opening reactions.
Cross-Linked Polymers: Formed through polymerization reactions, useful in various industrial applications.
Applications De Recherche Scientifique
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating durable and biocompatible coatings for implants and prosthetics.
Industry: Utilized in the production of high-performance coatings, adhesives, and composite materials due to its excellent mechanical properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) primarily involves the reactivity of its epoxide groups. These groups can undergo nucleophilic attack, leading to ring-opening reactions that form hydroxyl-functionalized products. The compound can also participate in polymerization reactions, forming cross-linked networks that enhance the mechanical strength and chemical resistance of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A Diglycidyl Ether (BADGE): Another bis-epoxide compound commonly used in the production of epoxy resins.
1,4-Butanediol Diglycidyl Ether: A similar compound with two epoxide groups, used in the synthesis of polymers and resins.
Uniqueness
1,1’-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) is unique due to its cyclohexane backbone, which imparts greater flexibility and toughness to the resulting polymers compared to aromatic bis-epoxides like Bisphenol A Diglycidyl Ether. This makes it particularly valuable in applications requiring high mechanical performance and chemical resistance.
Propriétés
Numéro CAS |
59333-65-2 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-[[4-[[4-(oxiran-2-ylmethoxy)cyclohexyl]methyl]cyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C19H32O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h14-19H,1-13H2 |
Clé InChI |
GFSFMWIMDVXLEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC2CCC(CC2)OCC3CO3)OCC4CO4 |
Numéros CAS associés |
84948-56-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


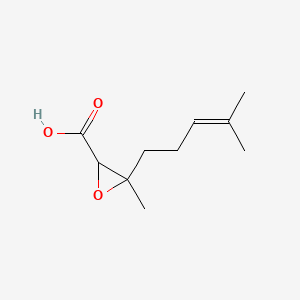
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
